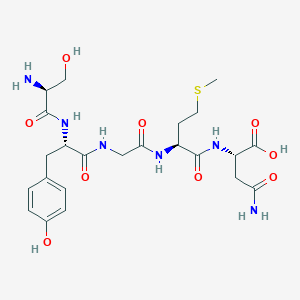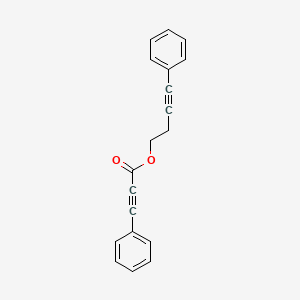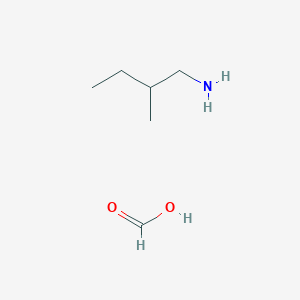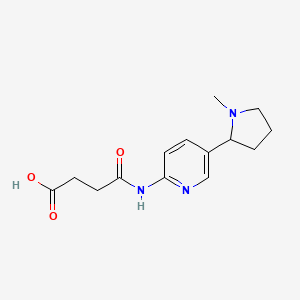
L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-セリル-L-チロシルグリシル-L-メチオニル-L-アスパラギンは、セリン、チロシン、グリシン、メチオニン、アスパラギンの5つのアミノ酸で構成されるペプチド化合物です。
準備方法
合成経路と反応条件
L-セリル-L-チロシルグリシル-L-メチオニル-L-アスパラギンの合成は、通常、固相ペプチド合成 (SPPS) を含みます。この方法は、固体樹脂に固定された増大するペプチド鎖に、保護されたアミノ酸を逐次的に付加することを可能にします。プロセスには以下が含まれます。
カップリング: 各アミノ酸は、HBTUやDICなどの試薬を使用して活性化され、樹脂結合ペプチドにカップリングされます。
脱保護: アミノ酸上の保護基は、TFA (トリフルオロ酢酸) を使用して除去されます。
切断: 完成したペプチドは、TFA、水、およびTIS (トリイソプロピルシラン) などのスカベンジャーを含むことが多い切断カクテルを使用して、樹脂から切断されます。
工業的生産方法
L-セリル-L-チロシルグリシル-L-メチオニル-L-アスパラギンなどのペプチドの工業的生産は、自動ペプチド合成機を使用してスケールアップできます。これらの機械はSPPSプロセスを合理化し、高純度のペプチドを大量に効率的に生産することを可能にします。
化学反応の分析
反応の種類
L-セリル-L-チロシルグリシル-L-メチオニル-L-アスパラギンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: メチオニン残基は、メチオニンスルホキシドまたはメチオニンスルホンに酸化される可能性があります。
還元: システイン残基間に形成されたジスルフィド結合は、遊離チオールに還元される可能性があります。
置換: アミノ酸残基は、他の官能基に置換されて、ペプチドの特性を変更できます。
一般的な試薬と条件
酸化: 過酸化水素またはギ酸は、穏やかな条件で使用できます。
還元: ジチオスレイトール (DTT) またはβ-メルカプトエタノールは、一般的な還元剤です。
置換: NHSエステルやカルボジイミドなどのさまざまな試薬を、官能基置換に使用できます。
形成される主な生成物
酸化: メチオニンスルホキシドまたはメチオニンスルホン。
還元: ジスルフィド結合からの遊離チオール基。
置換: 官能基が変更された修飾ペプチド。
科学研究への応用
L-セリル-L-チロシルグリシル-L-メチオニル-L-アスパラギンは、科学研究においていくつかの応用があります。
化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。
生物学: タンパク質間相互作用と細胞シグナル伝達経路における役割について調査されています。
医学: 薬物送達ビヒクルとして、またはペプチドベースの薬剤の開発において、潜在的な治療用途があります。
産業: 化粧品や栄養補助食品の生物活性ペプチドの製造に使用されます。
科学的研究の応用
L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of bioactive peptides for cosmetics and nutraceuticals.
作用機序
L-セリル-L-チロシルグリシル-L-メチオニル-L-アスパラギンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。ペプチドは、これらの標的に結合することで、シグナル伝達、代謝、遺伝子発現などの細胞プロセスに影響を与え、生物学的経路を調節できます。
類似の化合物との比較
類似の化合物
- L-セリル-L-アスパラギニル-L-チロシル-L-セリル-L-ロイシルグリシル-L-メチオニン
- L-チロシル-L-イソロイシルグリシル-L-セリル-L-アルギニンアミド
- L-システイン、L-セリン、L-トレオニン、L-リシン、L-メチオニン
独自性
L-セリル-L-チロシルグリシル-L-メチオニル-L-アスパラギンは、特定のアミノ酸配列により、独自の生化学的特性と潜在的な用途を持っています。親水性と疎水性残基の組み合わせにより、さまざまな生体分子と多様な相互作用が可能になり、研究と産業において貴重なツールとなっています。
類似化合物との比較
Similar Compounds
- L-Seryl-L-asparaginyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-methionine
- L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamide
- L-Cysteine, L-serine, L-threonine, L-lysine, L-methionine
Uniqueness
L-Seryl-L-tyrosylglycyl-L-methionyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions with various biological molecules, making it a valuable tool in research and industry.
特性
CAS番号 |
650597-54-9 |
|---|---|
分子式 |
C23H34N6O9S |
分子量 |
570.6 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H34N6O9S/c1-39-7-6-15(22(36)29-17(23(37)38)9-18(25)32)27-19(33)10-26-21(35)16(28-20(34)14(24)11-30)8-12-2-4-13(31)5-3-12/h2-5,14-17,30-31H,6-11,24H2,1H3,(H2,25,32)(H,26,35)(H,27,33)(H,28,34)(H,29,36)(H,37,38)/t14-,15-,16-,17-/m0/s1 |
InChIキー |
FAGJIPQAVUTARA-QAETUUGQSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
正規SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)

![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12609152.png)



